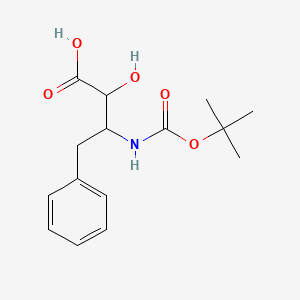![molecular formula C10H16N2O5S B3078460 N-[1-(3-Aminophenyl)ethyl]acetamide sulfate CAS No. 1051368-96-7](/img/structure/B3078460.png)
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate
Descripción general
Descripción
“N-[1-(3-Aminophenyl)ethyl]acetamide sulfate” is a chemical compound with a molecular weight of 276.31 . Its IUPAC name is sulfuric acid compound with N-[1-(3-aminophenyl)ethyl]acetamide (1:1) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 276.31 . It should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Anticancer Potential and Molecular Docking Analysis
The synthesis and structural analysis of compounds similar to N-[1-(3-Aminophenyl)ethyl]acetamide sulfate have been conducted, revealing potential anticancer activities. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated anticancer activity through in silico modeling, targeting the VEGFr receptor. The compound's crystal structure and intermolecular hydrogen bonding patterns were elucidated, suggesting a role in anticancer research (Sharma et al., 2018).
Chemoselective Synthesis for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate for antimalarial drug synthesis. Its chemoselective monoacetylation from 2-aminophenol using immobilized lipase showcased the potential for efficient synthesis methods in pharmaceutical manufacturing, highlighting a kinetically controlled synthesis beneficial for producing antimalarial intermediates (Magadum & Yadav, 2018).
Environmental Biodegradation Studies
The biodegradation of acetochlor, a compound structurally related to this compound, was studied, identifying key enzymes involved in its degradation. N-Deethoxymethylation, a crucial step in acetochlor biodegradation, was catalyzed by a multicomponent enzyme system identified as a cytochrome P450 system, highlighting the environmental impact and degradation pathways of such compounds (Wang et al., 2015).
Antioxidant Activity and Coordination Complexes
Research on pyrazole-acetamide derivatives, structurally related to this compound, revealed significant antioxidant activities. These studies involved synthesizing novel coordination complexes and evaluating their structures and antioxidant properties, contributing to the development of compounds with potential therapeutic applications (Chkirate et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPKFSIFGFZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332530-69-4, 1051368-96-7 | |
| Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



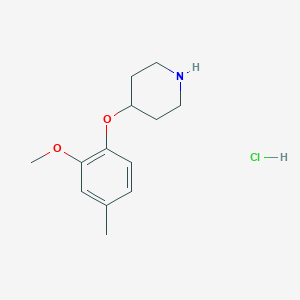
![Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3078387.png)
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B3078394.png)

![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078402.png)
![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)


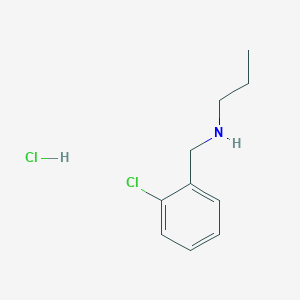
![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)
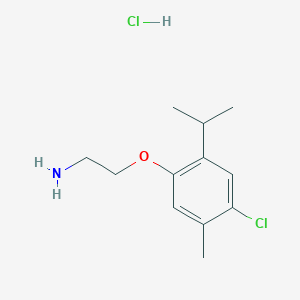
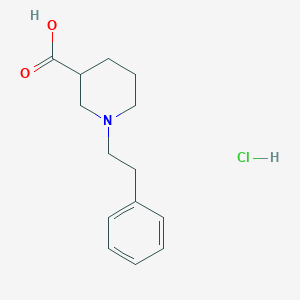
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)
